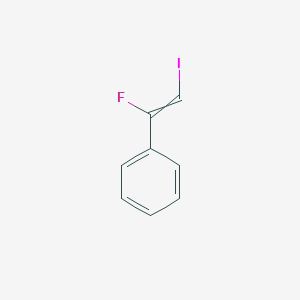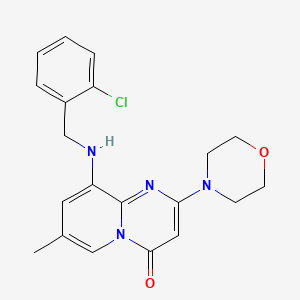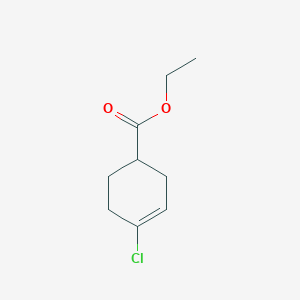
3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine is a chemical compound known for its unique structure and properties. It is an organic compound that features a long hexadecyloxy chain attached to a dimethylpropan-1-amine backbone. This compound is of interest in various fields due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine typically involves the reaction of hexadecanol with N,N-dimethylpropan-1-amine under specific conditions. The process begins with the conversion of hexadecanol to hexadecyloxy chloride, which is then reacted with N,N-dimethylpropan-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound is employed in the preparation of vesicles and liposomes for drug delivery systems.
Industry: The compound is utilized in the production of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine involves its interaction with biological membranes. The long hydrophobic chain allows it to embed within lipid bilayers, while the hydrophilic amine group interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, making it useful in drug delivery and antimicrobial applications.
Comparaison Avec Des Composés Similaires
N,N-Dimethylpropan-1-amine: Lacks the long hydrophobic chain, making it less effective as a surfactant.
Hexadecyloxyethanol: Contains a similar hydrophobic chain but lacks the amine group, limiting its interaction with biological membranes.
Uniqueness: 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine is unique due to its combination of a long hydrophobic chain and a hydrophilic amine group. This structure imparts it with superior surfactant properties and the ability to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications.
Propriétés
Numéro CAS |
496840-78-9 |
|---|---|
Formule moléculaire |
C21H45NO |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
3-hexadecoxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C21H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22(2)3/h4-21H2,1-3H3 |
Clé InChI |
XBONULTVANIITL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)

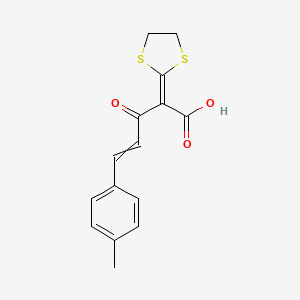


![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
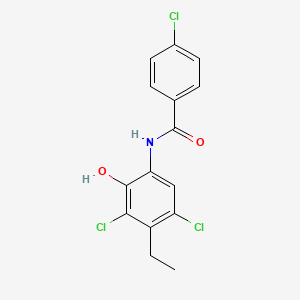
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
